3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline
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Overview
Description
3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method is the reaction of 2,3-diphenylquinoxaline with 2-methoxybenzaldehyde under reflux conditions in the presence of a suitable catalyst . The reaction is usually carried out in solvents such as ethanol or acetic acid, and the product is obtained in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of halogenated or alkylated quinoxaline derivatives
Scientific Research Applications
3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Materials Science: It is explored for its optoelectronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, leading to the disruption of signaling pathways involved in cell proliferation and survival . Additionally, it can interact with receptors, modulating their activity and affecting downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These compounds share a similar fused ring structure and exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.
Quinoxaline Derivatives: These compounds are structurally related and have applications in medicinal chemistry and materials science.
Uniqueness
3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline stands out due to its unique combination of the pyrazolo and quinoxaline rings, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .
Properties
CAS No. |
89569-54-0 |
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Molecular Formula |
C22H16N4O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-1-phenylpyrazolo[4,3-b]quinoxaline |
InChI |
InChI=1S/C22H16N4O/c1-27-19-14-8-5-11-16(19)20-21-22(24-18-13-7-6-12-17(18)23-21)26(25-20)15-9-3-2-4-10-15/h2-14H,1H3 |
InChI Key |
ZNAIYNSPUPKYIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C3=NC4=CC=CC=C4N=C23)C5=CC=CC=C5 |
Origin of Product |
United States |
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